REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:13]3[C:17]([C:18]4[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=4)=[N:16][N:15]4[CH2:24][CH2:25][CH2:26][C:14]=34)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.C([S-])C.[Na+]>CN(C)C=O>[N:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[C:17]1[C:13]([C:7]2[C:6]3[C:11](=[CH:12][C:3]([OH:2])=[CH:4][CH:5]=3)[N:10]=[CH:9][CH:8]=2)=[C:14]2[CH2:26][CH2:25][CH2:24][N:15]2[N:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CC=NC2=C1)C1=C2N(N=C1C1=NC=CC=C1)CCC2
|
Name
|
|
Quantity
|
133 mg
|
Type
|
reactant
|
Smiles
|
C(C)[S-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methanol
|
Type
|
WASH
|
Details
|
The column is washed with water, methanol, and 7 N ammonia in methanol
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fraction is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C2=CC=NC1=CC(=CC=C21)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |